molecular formula C13H9BrF2O B3300350 1-Benzyloxy-4-bromo-2,5-difluorobenzene CAS No. 901238-24-2

1-Benzyloxy-4-bromo-2,5-difluorobenzene

Cat. No.: B3300350
CAS No.: 901238-24-2
M. Wt: 299.11 g/mol
InChI Key: AMCJPMDOXRAQCK-UHFFFAOYSA-N
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Description

1-Benzyloxy-4-bromo-2,5-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a benzyloxy group, a bromine atom, and two fluorine atoms attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Benzyloxy-4-bromo-2,5-difluorobenzene has several scientific research applications, including:

Preparation Methods

The synthesis of 1-Benzyloxy-4-bromo-2,5-difluorobenzene typically involves the reaction of 4-bromo-2,5-difluorophenol with benzyl bromide . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyloxy-4-bromo-2,5-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted by other halogens or functional groups through halogen exchange reactions.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyloxy-4-bromo-2,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyloxy-4-bromo-2,5-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCJPMDOXRAQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728776
Record name 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901238-24-2
Record name 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromo-2,5-difluoro-phenol (595, 0.90 g, 0.0043 mol, prepared as described in Example 34, Scheme 61) in N,N-dimethylformamide (30.0 mL) were added sodium hydride (0.21 g, 60% in mineral oil, 0.0052 mol) and benzyl bromide (0.563 mL, 0.00474 mol). The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a white solid (600, 0.84 g, 65.0%).
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0.9 g
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0.21 g
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0.563 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 21 g of 1-hydroxy-4-bromo-2,5-difluoro-benzene in 2-butanone (300 ml) and was added potassium carbonate (20.8 g) and benzylbromide (24 mL). The reaction mixture was boiled while stirring for 1.5 hours. After cooling to room temperature the mixture was partitioned between ethyl acetate and water. Organic phases were pooled, dried with MgSO4 and concentrated in vacuo. The residue was then purified by column chromatography (heptane/silica gel) to give 25.3 g of the title compound.
Quantity
21 g
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20.8 g
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24 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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